methyl 3-[10-cyano-11-methyl-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl]propanoate
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Overview
Description
Methyl 3-[10-cyano-11-methyl-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7400^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl]propanoate is a complex organic compound featuring a pyrrolidine ring, a cyano group, and a diazatricyclic structure
Scientific Research Applications
Methyl 3-[10-cyano-11-methyl-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. Pyrrolidine derivatives have been found to interact with a variety of targets, including receptors and enzymes . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds interact with their targets by binding to active sites or allosteric sites, leading to changes in the target’s activity .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to influence a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the body’s physiological conditions. Pyrrolidine derivatives are known to have good bioavailability due to their ability to form hydrogen bonds with biological membranes .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. These effects could range from changes in cell signaling to alterations in cellular metabolism .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s structure, its interaction with targets, and its pharmacokinetics .
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of methyl 3-[10-cyano-11-methyl-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7400^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl]propanoate involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form different functional groups.
Reduction: The cyano group can be reduced to an amine.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions.
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives and diazatricyclic compounds. Compared to these, methyl 3-[10-cyano-11-methyl-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-12-yl]propanoate is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
methyl 3-(4-cyano-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-14-15(9-10-19(26)27-2)21(24-11-5-6-12-24)25-18-8-4-3-7-17(18)23-20(25)16(14)13-22/h3-4,7-8H,5-6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASDSONMEOLGGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(=O)OC)N4CCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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